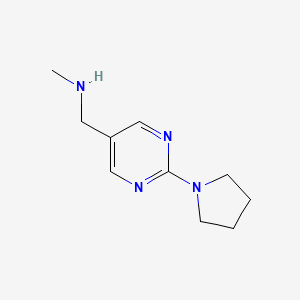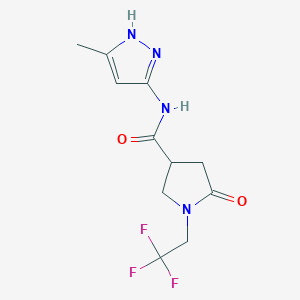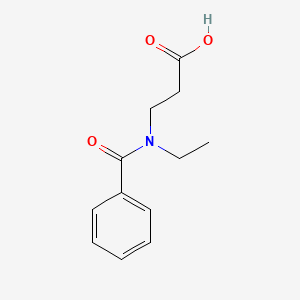![molecular formula C9H15N3O4S B7576237 2-[(1-Methylpyrazol-4-yl)sulfonyl-propylamino]acetic acid](/img/structure/B7576237.png)
2-[(1-Methylpyrazol-4-yl)sulfonyl-propylamino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-Methylpyrazol-4-yl)sulfonyl-propylamino]acetic acid, also known as MPPA, is a novel compound with potential applications in scientific research. It is a sulfonamide derivative and a potent inhibitor of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer and is associated with tumor progression and metastasis. Therefore, MPPA has been investigated as a potential anticancer agent.
Mecanismo De Acción
2-[(1-Methylpyrazol-4-yl)sulfonyl-propylamino]acetic acid inhibits CAIX, which is an enzyme that regulates the pH of the tumor microenvironment. CAIX is overexpressed in many types of cancer and is associated with tumor progression and metastasis. By inhibiting CAIX, 2-[(1-Methylpyrazol-4-yl)sulfonyl-propylamino]acetic acid disrupts the pH balance of the tumor microenvironment, leading to decreased tumor growth and metastasis.
Biochemical and physiological effects:
2-[(1-Methylpyrazol-4-yl)sulfonyl-propylamino]acetic acid has been shown to decrease the pH of the tumor microenvironment, which can lead to increased cell death and decreased tumor growth. 2-[(1-Methylpyrazol-4-yl)sulfonyl-propylamino]acetic acid has also been shown to decrease the expression of genes involved in cell survival and proliferation, as well as increase the expression of genes involved in cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(1-Methylpyrazol-4-yl)sulfonyl-propylamino]acetic acid has several advantages for lab experiments. It is a potent and selective inhibitor of CAIX, which makes it a valuable tool for studying the role of CAIX in cancer. 2-[(1-Methylpyrazol-4-yl)sulfonyl-propylamino]acetic acid is also stable in solution and has a long half-life, which allows for accurate and reproducible experiments. However, 2-[(1-Methylpyrazol-4-yl)sulfonyl-propylamino]acetic acid has some limitations. It is a sulfonamide derivative, which can lead to off-target effects. 2-[(1-Methylpyrazol-4-yl)sulfonyl-propylamino]acetic acid also has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are many future directions for the study of 2-[(1-Methylpyrazol-4-yl)sulfonyl-propylamino]acetic acid. One area of focus is the development of 2-[(1-Methylpyrazol-4-yl)sulfonyl-propylamino]acetic acid analogs with improved potency and selectivity. Another area of focus is the investigation of 2-[(1-Methylpyrazol-4-yl)sulfonyl-propylamino]acetic acid in combination with other anticancer agents, such as chemotherapy and immunotherapy. Additionally, the role of CAIX in other diseases, such as hypoxia-related diseases and metabolic disorders, could be studied using 2-[(1-Methylpyrazol-4-yl)sulfonyl-propylamino]acetic acid as a tool. Finally, the potential use of 2-[(1-Methylpyrazol-4-yl)sulfonyl-propylamino]acetic acid as a diagnostic tool for cancer could be explored.
Métodos De Síntesis
The synthesis of 2-[(1-Methylpyrazol-4-yl)sulfonyl-propylamino]acetic acid involves the reaction of 4-methylpyrazole with 3-bromo-propylsulfonyl chloride, followed by the reaction of the resulting intermediate with glycine. This method yields 2-[(1-Methylpyrazol-4-yl)sulfonyl-propylamino]acetic acid with a purity of over 99% and has been optimized for large-scale production.
Aplicaciones Científicas De Investigación
2-[(1-Methylpyrazol-4-yl)sulfonyl-propylamino]acetic acid has been investigated for its potential anticancer activity. In vitro studies have shown that 2-[(1-Methylpyrazol-4-yl)sulfonyl-propylamino]acetic acid inhibits the growth and survival of cancer cells, especially those that overexpress CAIX. 2-[(1-Methylpyrazol-4-yl)sulfonyl-propylamino]acetic acid has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in tumor metastasis. In vivo studies have demonstrated that 2-[(1-Methylpyrazol-4-yl)sulfonyl-propylamino]acetic acid inhibits tumor growth and metastasis in mouse models of cancer.
Propiedades
IUPAC Name |
2-[(1-methylpyrazol-4-yl)sulfonyl-propylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O4S/c1-3-4-12(7-9(13)14)17(15,16)8-5-10-11(2)6-8/h5-6H,3-4,7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBROLNBXDFEAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)O)S(=O)(=O)C1=CN(N=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Methylpyrazol-4-yl)sulfonyl-propylamino]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methylpyrazol-3-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7576155.png)
![2-chloro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7576159.png)

![3-[(4,5-Dimethylthiophene-2-carbonyl)-ethylamino]propanoic acid](/img/structure/B7576167.png)
![2-[(1-Methylsulfonylpiperidine-4-carbonyl)-propylamino]acetic acid](/img/structure/B7576175.png)
![3-[(4-Chlorobenzoyl)-ethylamino]propanoic acid](/img/structure/B7576179.png)
![3-[ethyl(1H-indole-4-carbonyl)amino]propanoic acid](/img/structure/B7576181.png)
![2-[propyl(7H-purin-6-yl)amino]acetic acid](/img/structure/B7576191.png)
![3-[(4-Bromophenyl)sulfonyl-ethylamino]propanoic acid](/img/structure/B7576202.png)

![3-[(2-Chlorobenzoyl)-ethylamino]propanoic acid](/img/structure/B7576213.png)

![2-[(4-Chloro-2-methoxyphenyl)sulfonyl-propylamino]acetic acid](/img/structure/B7576226.png)
![2-[(2,6-Dichlorophenyl)sulfonyl-propylamino]acetic acid](/img/structure/B7576234.png)